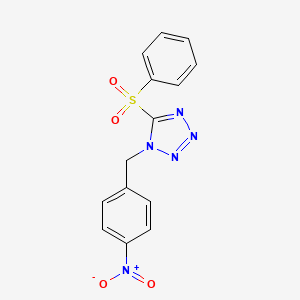![molecular formula C19H18N2O5 B4186212 4-{3-[(4-methoxyphenyl)amino]-2,5-dioxo-1-pyrrolidinyl}phenyl acetate](/img/structure/B4186212.png)
4-{3-[(4-methoxyphenyl)amino]-2,5-dioxo-1-pyrrolidinyl}phenyl acetate
描述
4-{3-[(4-methoxyphenyl)amino]-2,5-dioxo-1-pyrrolidinyl}phenyl acetate, also known as MPAPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as pyrrolidinylphenylacetamides, which have been shown to have a wide range of biological activities.
作用机制
The exact mechanism of action of 4-{3-[(4-methoxyphenyl)amino]-2,5-dioxo-1-pyrrolidinyl}phenyl acetate is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the production of reactive oxygen species and to activate various signaling pathways that promote cell survival and neuroprotection. 4-{3-[(4-methoxyphenyl)amino]-2,5-dioxo-1-pyrrolidinyl}phenyl acetate has also been shown to modulate the activity of various enzymes and receptors, including acetylcholinesterase, monoamine oxidase, and NMDA receptors, which are involved in neurological disorders.
Biochemical and Physiological Effects:
4-{3-[(4-methoxyphenyl)amino]-2,5-dioxo-1-pyrrolidinyl}phenyl acetate has been shown to have a wide range of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and stroke. It has also been shown to reduce inflammation and oxidative stress, which are involved in the pathogenesis of many neurological disorders. In addition, 4-{3-[(4-methoxyphenyl)amino]-2,5-dioxo-1-pyrrolidinyl}phenyl acetate has been shown to have anti-cancer activity by inducing apoptosis and inhibiting cell proliferation.
实验室实验的优点和局限性
One of the main advantages of 4-{3-[(4-methoxyphenyl)amino]-2,5-dioxo-1-pyrrolidinyl}phenyl acetate is its versatility, as it can be used in a wide range of experimental settings. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of 4-{3-[(4-methoxyphenyl)amino]-2,5-dioxo-1-pyrrolidinyl}phenyl acetate is its low solubility in water, which can make it difficult to administer in vivo. In addition, more research is needed to fully understand the safety and toxicity of 4-{3-[(4-methoxyphenyl)amino]-2,5-dioxo-1-pyrrolidinyl}phenyl acetate before it can be used in clinical settings.
未来方向
There are many potential future directions for research on 4-{3-[(4-methoxyphenyl)amino]-2,5-dioxo-1-pyrrolidinyl}phenyl acetate. One area of interest is its potential use in the treatment of neurological disorders, particularly Alzheimer's disease and Parkinson's disease. Additional studies are needed to fully understand the mechanism of action of 4-{3-[(4-methoxyphenyl)amino]-2,5-dioxo-1-pyrrolidinyl}phenyl acetate and to determine the optimal dosage and administration route. In addition, further research is needed to fully understand the safety and toxicity of 4-{3-[(4-methoxyphenyl)amino]-2,5-dioxo-1-pyrrolidinyl}phenyl acetate, particularly in long-term studies. Finally, the potential use of 4-{3-[(4-methoxyphenyl)amino]-2,5-dioxo-1-pyrrolidinyl}phenyl acetate as an anti-cancer agent warrants further investigation, particularly in preclinical studies.
科学研究应用
4-{3-[(4-methoxyphenyl)amino]-2,5-dioxo-1-pyrrolidinyl}phenyl acetate has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been shown to have neuroprotective, anti-inflammatory, and anti-oxidant properties, which make it a promising candidate for the treatment of conditions such as Alzheimer's disease, Parkinson's disease, and stroke. In addition, 4-{3-[(4-methoxyphenyl)amino]-2,5-dioxo-1-pyrrolidinyl}phenyl acetate has been shown to have anti-cancer activity, making it a potential treatment option for various types of cancer.
属性
IUPAC Name |
[4-[3-(4-methoxyanilino)-2,5-dioxopyrrolidin-1-yl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-12(22)26-16-9-5-14(6-10-16)21-18(23)11-17(19(21)24)20-13-3-7-15(25-2)8-4-13/h3-10,17,20H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRBASKGHURCLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{3-[(4-Methoxyphenyl)amino]-2,5-dioxopyrrolidin-1-yl}phenyl acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



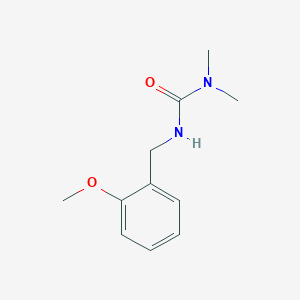
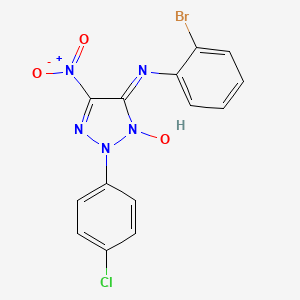
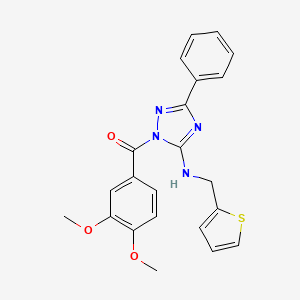
![N-ethyl-4-[3-oxo-3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4186140.png)
![ethyl 4-amino-2-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B4186144.png)
![2-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B4186151.png)

![N-[1-(1-adamantyl)-1H-pyrazol-4-yl]-3-(5-chloro-2,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4186160.png)
![2-[5-(2,4-dichlorophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-phenylethanone](/img/structure/B4186168.png)
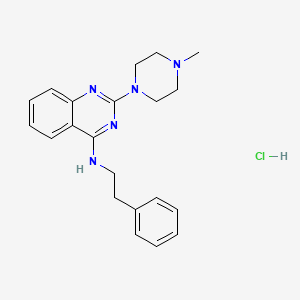
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B4186189.png)
![3-benzyl-2-[(4-fluorobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4186193.png)
![4-({4-[2-(4-benzyl-1-piperidinyl)-2-oxoethoxy]phenyl}sulfonyl)morpholine](/img/structure/B4186205.png)
